N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide
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Overview
Description
The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the piperidine ring, the sulfonyl group, and the amide group. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell signaling, metabolism, and gene expression, among others .
Pharmacokinetics
It is known that imidazole is a highly soluble compound, which suggests that it may have good bioavailability . The presence of the piperidine and sulfonyl groups may also influence its pharmacokinetic properties.
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, among others .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been shown to have significant activity against various cell lines
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-20(26)22-16-7-9-17(10-8-16)29(27,28)25-13-11-15(12-14-25)21-23-18-5-3-4-6-19(18)24-21/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXIFEFIUBQYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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